molecular formula C5H13O4P B1293930 Diethyl (hydroxymethyl)phosphonate CAS No. 3084-40-0

Diethyl (hydroxymethyl)phosphonate

Cat. No. B1293930
CAS RN: 3084-40-0
M. Wt: 168.13 g/mol
InChI Key: RWIGWWBLTJLKMK-UHFFFAOYSA-N
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Description

Diethyl (hydroxymethyl)phosphonate, also known as (Hydroxymethyl)phosphonic acid diethyl ester or Diethyl phosphonomethanol, is a technical grade chemical . It has a linear formula of HOCH2P(O)(OC2H5)2 . It is used as a reactant for the synthesis of α and β-dialkoxyphosphoryl isothiocyanate in antiproliferative studies, dendritic polyglycerol anions for L-selectin inhibition, phosphonates for anti-HIV-1 activity, homo and copolymers of phosphonated norbornenes, and in Mitsunobu reactions .


Synthesis Analysis

While specific synthesis methods for Diethyl (hydroxymethyl)phosphonate were not found in the search results, it is known to be used as a reactant in various synthesis processes . For instance, it is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanate, which are used in antiproliferative studies .


Molecular Structure Analysis

The molecular structure of Diethyl (hydroxymethyl)phosphonate is represented by the formula HOCH2P(O)(OC2H5)2 . It has a molecular weight of 168.13 . The InChI key for this compound is RWIGWWBLTJLKMK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Diethyl (hydroxymethyl)phosphonate is used as a reactant in various chemical reactions . It is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanate, dendritic polyglycerol anions for L-selectin inhibition, phosphonates for anti-HIV-1 activity, homo and copolymers of phosphonated norbornenes, and in Mitsunobu reactions .


Physical And Chemical Properties Analysis

Diethyl (hydroxymethyl)phosphonate is a liquid at room temperature . It has a refractive index of 1.444 (lit.) and a density of 1.14 g/mL at 25 °C (lit.) . It has a boiling point of 124-126 °C/3 mmHg (lit.) .

Scientific Research Applications

Antiproliferative Studies

Diethyl (hydroxymethyl)phosphonate: is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanate, which are compounds of interest in antiproliferative studies . These studies are crucial for developing treatments that can inhibit the growth of cancer cells.

L-Selectin Inhibition

This compound acts as a precursor for creating dendritic polyglycerol anions, which have shown potential in inhibiting L-selectin . This application is significant in the research of anti-inflammatory therapies and could lead to new treatments for diseases where inflammation plays a key role.

Anti-HIV-1 Activity

Researchers use Diethyl (hydroxymethyl)phosphonate to develop phosphonates that exhibit anti-HIV-1 activity . This is a promising area of research in the ongoing fight against HIV/AIDS, with the potential to improve the lives of millions of people worldwide.

Polymer Chemistry

The compound is involved in the synthesis of homo and copolymers of phosphonated norbornenes . These polymers have unique properties that make them suitable for a variety of applications, including materials science and biomedicine.

Mitsunobu Reactions

In organic synthesis, Diethyl (hydroxymethyl)phosphonate is a reactant for Mitsunobu reactions . This reaction is a powerful tool for creating new carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

FBPase Inhibition

Studies have utilized Diethyl (hydroxymethyl)phosphonate in the inhibition of FBPase (fructose-1,6-bisphosphatase) by phosphonic acid-containing thiazoles . FBPase is an enzyme involved in glucose production, and its inhibition is a potential target for treating type 2 diabetes.

C-C Bond Formation

The technical grade of Diethyl (hydroxymethyl)phosphonate is noted for its suitability in reactions that involve C-C bond formation . This is fundamental in the creation of new organic compounds and has vast implications in pharmaceuticals and organic chemistry.

Combustible Liquid Applications

While not a direct application in scientific research, it’s important to note that Diethyl (hydroxymethyl)phosphonate is classified as a combustible liquid . This classification has implications for its handling and storage in research settings, ensuring safety protocols are followed.

Antiproliferative Studies

Diethyl (hydroxymethyl)phosphonate: is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanate, which are compounds of interest in antiproliferative studies .

Safety And Hazards

Diethyl (hydroxymethyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Diethyl (hydroxymethyl)phosphonate is used in various research areas, including antiproliferative studies, L-selectin inhibition, anti-HIV-1 activity, and the synthesis of homo and copolymers of phosphonated norbornenes . Its use in these areas suggests potential future directions for its application in medicinal chemistry, materials science, and other fields.

properties

IUPAC Name

diethoxyphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGWWBLTJLKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062838
Record name Diethyl (hydroxymethyl)phosphonate
Source EPA DSSTox
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Molecular Weight

168.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-(hydroxymethyl)-, diethyl ester
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Product Name

Diethyl (hydroxymethyl)phosphonate

CAS RN

3084-40-0
Record name Diethyl P-(hydroxymethyl)phosphonate
Source CAS Common Chemistry
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Record name Diethyl phosphonomethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-(hydroxymethyl)-, diethyl ester
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Record name Diethyl (hydroxymethyl)phosphonate
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Record name Diethyl (hydroxymethyl)phosphonate
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Record name DIETHYL PHOSPHONOMETHANOL
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Synthesis routes and methods I

Procedure details

Reaction Procedure Incorporating Triethyl Phosphite as an Acid/Water Reducer and Using Triethylamine as the Amine Catalyst (Extreme Exotherm)
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Synthesis routes and methods II

Procedure details

Reaction Procedure Incorporating Triethyl Phosphite as an Acid/Water Reducer and Using Diisopropylethylamine as a Hindered Amine Catalyst (Controlled Addition/Exotherm)
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Synthesis routes and methods III

Procedure details

The procedure of Kluge was followed (Org Syn 1986, Vol. 64, 80-84). The following ingredients were combined: 69 g (0.50 mol) of diethyl phosphite, g (0.50 mol) of paraformaldehyde, and 5.1 g (0.05 mol) of triethylamine. The stirred mixture was immersed in a preheated oil bath at 120° C. and heated for one hour. Upon cooling, the triethylamine was removed on the rotary evaporator at 80° C., and the residue was then Kugelrohr distilled (150°-160° C., 0.10 mm) to provide 57.5 g (68%) of title compound as a colorless liquid.
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68%

Synthesis routes and methods IV

Procedure details

To a 2 liter, round bottomed flask fitted with a nitrogen inlet were added 500 grams (3.6 mole) of diethyl phosphite (Aldrich), 120 grams (3.8 mole) of paraformaldehyde (Baker) and approximately 6 milliliters of triethylamine. The mixture was stirred overnight at room temperature but no visible reaction had occurred so approximately 10 milliliters more of triethylamine was added and the mixture was slowly warmed to 90° C. The solution was heated for approximately an additional hour, filtered hot and distilled. 320 grams of a liquid product corresponding to a 60% yield was obtained.
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60%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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